molecular formula C22H22FN3O3 B2450249 N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-39-7

N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2450249
M. Wt: 395.434
InChI Key: OVIAFJUHAXVUJU-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.434. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

A series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, related to the chemical structure , have demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria. This synthesis and testing suggest potential applications in treating systemic infections (Ishikawa et al., 1990).

Antitubercular Properties

Compounds structurally similar to N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide have been explored for their antitubercular activities. These derivatives have shown promise in the field of tuberculosis treatment, indicating the relevance of this chemical class in developing new antitubercular agents (Ukrainets et al., 2006).

Diuretic Effects

Research on N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, closely related to the compound , has shown significant diuretic effects. This suggests potential applications in treating conditions like hypertension or heart failure (Ukrainets et al., 2018).

Melatoninergic Activity

Compounds within the pyrrolo[3,2,1-ij]quinoline class have been tested for their ability to interact with melatonin receptors, suggesting potential therapeutic applications in sleep disorders or circadian rhythm-related conditions (Tsotinis et al., 2007).

Polymorphic Modifications

Studies on polymorphic modifications of similar compounds have revealed insights into the structural versatility and potential for varied therapeutic applications of this chemical class. These modifications could lead to the development of new drugs with enhanced properties (Shishkina et al., 2018).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-13-18-12-17(11-15-3-2-10-26(19(15)18)22(13)29)25-21(28)20(27)24-9-8-14-4-6-16(23)7-5-14/h4-7,11-13H,2-3,8-10H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIAFJUHAXVUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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